molecular formula C4H8Cl2N2O4S2 B13974056 Piperazine-1,4-disulfonyl dichloride CAS No. 36959-72-5

Piperazine-1,4-disulfonyl dichloride

Cat. No.: B13974056
CAS No.: 36959-72-5
M. Wt: 283.2 g/mol
InChI Key: COIOMSXMIRZRKR-UHFFFAOYSA-N
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Description

Piperazine-1,4-disulfonyl dichloride is a chemical compound with the molecular formula C4H8Cl2N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine-1,4-disulfonyl dichloride can be synthesized through the reaction of piperazine with chlorosulfonic acid. The reaction typically involves the following steps:

    Reaction with Chlorosulfonic Acid: Piperazine is reacted with chlorosulfonic acid to form piperazine-1,4-disulfonic acid.

    Chlorination: The piperazine-1,4-disulfonic acid is then treated with thionyl chloride to produce this compound.

The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Reaction Vessels: Using large reactors to handle the bulk quantities of reactants.

    Continuous Monitoring: Ensuring continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-disulfonyl dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a catalyst to proceed efficiently.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with amines can produce sulfonamide derivatives.
  • Reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

Piperazine-1,4-disulfonyl dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs that target specific biological pathways.

    Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of piperazine-1,4-disulfonyl dichloride involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,4-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of sulfonyl chloride groups.

    Piperazine-1,4-bis(2-ethanesulfonic acid): Contains sulfonic acid groups instead of sulfonyl chloride groups.

Uniqueness

Piperazine-1,4-disulfonyl dichloride is unique due to its high reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide and sulfonate ester derivatives distinguishes it from other piperazine derivatives.

Properties

CAS No.

36959-72-5

Molecular Formula

C4H8Cl2N2O4S2

Molecular Weight

283.2 g/mol

IUPAC Name

piperazine-1,4-disulfonyl chloride

InChI

InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2

InChI Key

COIOMSXMIRZRKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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